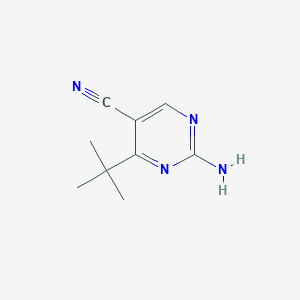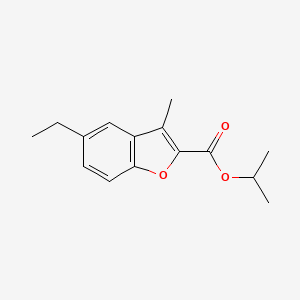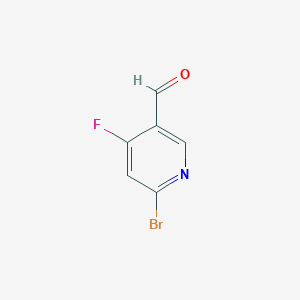![molecular formula C12H16O2Te B11812726 2-{[(4-Methoxyphenyl)tellanyl]methyl}oxolane CAS No. 113345-01-0](/img/structure/B11812726.png)
2-{[(4-Methoxyphenyl)tellanyl]methyl}oxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(((4-Methoxyphenyl)tellanyl)methyl)tetrahydrofuran is an organotellurium compound that features a tetrahydrofuran ring substituted with a tellanyl group attached to a 4-methoxyphenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Methoxyphenyl)tellanyl)methyl)tetrahydrofuran typically involves the reaction of 4-methoxyphenyltellurium trichloride with tetrahydrofuran in the presence of a base. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tellurium compound. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 2-(((4-Methoxyphenyl)tellanyl)methyl)tetrahydrofuran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(((4-Methoxyphenyl)tellanyl)methyl)tetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tellanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other strong reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Compounds with different functional groups replacing the tellanyl group.
科学研究应用
2-(((4-Methoxyphenyl)tellanyl)methyl)tetrahydrofuran has several scientific research applications:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(((4-Methoxyphenyl)tellanyl)methyl)tetrahydrofuran involves its interaction with molecular targets through the tellurium atom. The tellurium atom can form bonds with various biological molecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to the compound’s biological activity.
相似化合物的比较
Similar Compounds
- 1-Methoxy-4-((4-methoxyphenyl)tellanyl)benzene
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
2-(((4-Methoxyphenyl)tellanyl)methyl)tetrahydrofuran is unique due to its tetrahydrofuran ring structure combined with a tellanyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
属性
CAS 编号 |
113345-01-0 |
|---|---|
分子式 |
C12H16O2Te |
分子量 |
319.9 g/mol |
IUPAC 名称 |
2-[(4-methoxyphenyl)tellanylmethyl]oxolane |
InChI |
InChI=1S/C12H16O2Te/c1-13-10-4-6-12(7-5-10)15-9-11-3-2-8-14-11/h4-7,11H,2-3,8-9H2,1H3 |
InChI 键 |
QKEXLPOPGZZUCJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)[Te]CC2CCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(R)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B11812664.png)









![2-(7-(3,4-Dimethoxybenzoyl)-5-oxo-2,3,5,6-tetrahydro-1H-pyrrolo[1,2-a]imidazol-6-yl)acetic acid](/img/structure/B11812718.png)

